4-(2,5-Dimethoxyphenyl)-1-(4,6-dimethylpyrimidin-2-YL)-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one
Description
4-(2,5-Dimethoxyphenyl)-1-(4,6-dimethylpyrimidin-2-YL)-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-B]pyridin-6-one core, substituted with a 2,5-dimethoxyphenyl group and a 4,6-dimethylpyrimidin-2-yl group. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Properties
IUPAC Name |
4-(2,5-dimethoxyphenyl)-1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c1-11-8-12(2)23-21(22-11)26-20-19(13(3)25-26)16(10-18(27)24-20)15-9-14(28-4)6-7-17(15)29-5/h6-9,16H,10H2,1-5H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNQAUPCEYVPAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C3=C(C(CC(=O)N3)C4=C(C=CC(=C4)OC)OC)C(=N2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dimethoxyphenyl)-1-(4,6-dimethylpyrimidin-2-YL)-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-B]pyridin-6-one core, followed by the introduction of the 2,5-dimethoxyphenyl and 4,6-dimethylpyrimidin-2-yl groups through various substitution reactions. Common reagents used in these reactions include organometallic compounds, halogenating agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dimethoxyphenyl)-1-(4,6-dimethylpyrimidin-2-YL)-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium on carbon, platinum catalysts
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
4-(2,5-Dimethoxyphenyl)-1-(4,6-dimethylpyrimidin-2-YL)-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2,5-Dimethoxyphenyl)-1-(4,6-dimethylpyrimidin-2-YL)-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . This compound’s ability to modulate various biological pathways makes it a promising candidate for further research and development.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethylpyrimidine: Shares the pyrimidine core but lacks the pyrazolo[3,4-B]pyridin-6-one structure.
2,5-Dimethoxyphenyl derivatives: Compounds with similar phenyl substitutions but different core structures.
Uniqueness
4-(2,5-Dimethoxyphenyl)-1-(4,6-dimethylpyrimidin-2-YL)-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one stands out due to its unique combination of functional groups and core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
